molecular formula C14H14N2O3 B8307291 Ethyl 5-amino-2-(3-pyridyloxy)benzoate

Ethyl 5-amino-2-(3-pyridyloxy)benzoate

Cat. No. B8307291
M. Wt: 258.27 g/mol
InChI Key: UQGZQTAXJWXSIZ-UHFFFAOYSA-N
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Patent
US07439242B2

Procedure details

To a stirred solution of the product from Example 1 (101 mg, 0.344 mmol) in MeOH (4 mL) was added a catalytic amount of palladium on carbon. The flask was evacuated of air and placed under a balloon of hydrogen gas. After 1 hr, the mixture was filtered through Celite® and the filtrate was evaporated to provide 85 mg of the title compound (96%).
Quantity
101 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:13][C:14]2[CH:15]=[C:16](Cl)[CH:17]=[N:18][CH:19]=2)=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8]>CO.[Pd]>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:13][C:14]2[CH:19]=[N:18][CH:17]=[CH:16][CH:15]=2)=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
101 mg
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)OCC)C1)OC=1C=C(C=NC1)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated of air
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)OCC)C1)OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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